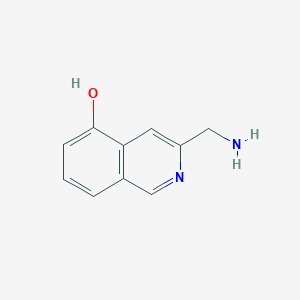

3-(Aminomethyl)isoquinolin-5-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3-(aminomethyl)isoquinolin-5-ol |

InChI |

InChI=1S/C10H10N2O/c11-5-8-4-9-7(6-12-8)2-1-3-10(9)13/h1-4,6,13H,5,11H2 |

InChI Key |

GOUZUALMGRPBAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(N=C2)CN)C(=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Aminomethyl Isoquinolin 5 Ol and Its Structural Analogs

Foundational Strategies for Isoquinoline (B145761) Nucleus Construction

The assembly of the fundamental isoquinoline scaffold is the initial critical phase in the synthesis of 3-(aminomethyl)isoquinolin-5-ol. Chemists have developed a range of methods, from historic name reactions to modern catalytic systems, to achieve this.

Classical Cyclization Protocols (e.g., Pomeranz-Fritsch, Bischler-Napieralski, Friedländer, Skraup) and their Adaptations

Classical cyclization reactions represent the historical bedrock of isoquinoline synthesis. These methods, typically involving intramolecular electrophilic aromatic substitution, have been refined over decades.

The Bischler-Napieralski reaction is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines, which can be readily oxidized to the corresponding isoquinolines. researchgate.netorganic-chemistry.org The reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). researchgate.netresearchgate.netorganicreactions.org The reaction proceeds via an intramolecular electrophilic substitution mechanism. researchgate.net For the synthesis to be effective, the aromatic ring should be activated by electron-donating groups, which facilitates the electrophilic attack. researchgate.netresearchgate.net The resulting 3,4-dihydroisoquinoline (B110456) can then be aromatized using a dehydrogenating agent like palladium. researchgate.netpharmaguideline.com Stereochemically modified versions of this reaction have been developed for the asymmetric synthesis of isoquinoline alkaloids. acs.orgnih.gov

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. pharmaguideline.commdpi.comoakwoodchemical.com This Schiff base is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. mdpi.comoakwoodchemical.com The reaction is typically promoted by strong acids like concentrated sulfuric acid. oakwoodchemical.com The versatility of this method allows for the preparation of isoquinolines with substitution patterns that may be difficult to obtain through other classical routes. pharmaguideline.com Important modifications, such as the Schlittler-Muller modification, involve the condensation of a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal to yield C-1 substituted isoquinolines. oakwoodchemical.com

While the Friedländer synthesis and Skraup reaction are powerful classical methods for the synthesis of nitrogen-containing heterocycles, their primary application is in the construction of quinolines, not isoquinolines. wikipedia.orgwikipedia.orgnih.gov

The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base. organicreactions.orgwikipedia.orgresearchgate.net This reaction directly yields a quinoline (B57606) ring.

The Skraup reaction is a chemical reaction used to synthesize quinolines by heating an aniline (B41778) with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.orgprepchem.com The reaction can be violent and is typically conducted in the presence of ferrous sulfate (B86663) to moderate it. wikipedia.org

Adaptations of these quinoline-centric syntheses for the direct construction of the isomeric isoquinoline nucleus are not standard and are rarely reported, as the required starting materials and cyclization patterns are fundamentally different.

Table 1: Overview of Classical Cyclization Protocols

| Reaction Name | Typical Reactants | Product | Key Reagents |

|---|---|---|---|

| Bischler-Napieralski | β-Arylethylamide | 3,4-Dihydroisoquinoline | POCl₃, P₂O₅ researchgate.netorganicreactions.org |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Isoquinoline | H₂SO₄ mdpi.comoakwoodchemical.com |

| Friedländer Synthesis | 2-Aminobenzaldehyde, Ketone/Aldehyde | Quinoline | Acid or Base wikipedia.orgnih.gov |

| Skraup Reaction | Aniline, Glycerol | Quinoline | H₂SO₄, Oxidizing Agent pharmaguideline.comwikipedia.org |

Contemporary Catalytic Approaches for Enhanced Efficiency and Selectivity (e.g., Transition Metal Catalysis, Photocatalysis, Microwave-Assisted Reactions)

Modern synthetic chemistry has introduced a variety of catalytic methods that offer significant advantages over classical approaches, including milder reaction conditions, higher yields, and improved selectivity.

Transition metal catalysis has become a cornerstone for constructing isoquinoline frameworks. Catalysts based on palladium, rhodium, ruthenium, copper, and nickel are frequently employed. nih.govmdpi.com These methods often involve C-H activation/annulation strategies, providing a highly atom- and step-economical route to functionalized isoquinolines. mdpi.comnih.gov For instance, rhodium(III)-catalyzed annulation of benzamides with alkynes can produce isoquinolones, which are valuable precursors. acs.org Similarly, palladium-catalyzed coupling and cyclization sequences are effective for building the isoquinoline core from readily available starting materials. organic-chemistry.org

Photocatalysis utilizes visible light to drive chemical reactions under exceptionally mild conditions. This green chemistry approach has been applied to the synthesis of isoquinoline derivatives. nih.gov For example, photocatalytic strategies can enable radical cyclizations to form isoquinoline-1,3-diones. chemimpex.com These methods often avoid the need for harsh reagents or high temperatures, expanding the functional group tolerance of the synthesis. mdpi.com

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve product yields. nih.govquimicaorganica.org Microwave irradiation can be combined with transition metal catalysis, such as in the palladium-catalyzed sequential coupling-imination-annulation reactions to form substituted isoquinolines. thieme-connect.de Metal-free, microwave-assisted radical cyclizations have also been reported, further enhancing the environmental compatibility of these synthetic routes. nih.gov

Regioselective Installation and Manipulation of Key Functional Groups

Once the isoquinoline nucleus is formed, the next critical stage is the precise and controlled introduction of the aminomethyl and hydroxyl groups at the C-3 and C-5 positions, respectively.

Synthetic Routes for the Introduction of the Aminomethyl Moiety at C-3

Directly installing an aminomethyl group at the C-3 position of the isoquinoline ring is challenging. A more common and effective strategy involves a two-step process: the introduction of a precursor functional group, such as a cyano group, followed by its chemical reduction.

A key intermediate for this approach is isoquinoline-3-carbonitrile. The introduction of a cyanomethyl group onto the isoquinoline ring system has been achieved. For example, cyanomethyl-1,2-dihydro-N-methyl-isoquinolines can be synthesized from N-methyl-isoquinolinium iodides using trimethylsilylacetonitrile. rsc.orgresearchgate.net Subsequent aromatization and manipulation would yield the desired 3-cyanoisoquinoline.

Once the cyano group is in place at the C-3 position, it can be readily reduced to the primary aminomethyl group. This reduction can be accomplished using a variety of standard reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to afford the target 3-(aminomethyl)isoquinoline moiety.

Methodologies for the Regioselective Introduction of the Hydroxyl Group at C-5

The regioselective introduction of a hydroxyl group at the C-5 position of the isoquinoline core requires careful control due to the multiple reactive sites on the ring. Several strategies can be employed to achieve this functionalization.

One approach involves electrophilic aromatic substitution. While direct hydroxylation is often difficult and unselective, sulfonation of isoquinoline with oleum (B3057394) has been shown to selectively yield isoquinoline-5-sulfonic acid. thieme-connect.de This sulfonic acid group can then be converted to a hydroxyl group via methods such as alkali fusion.

Another modern strategy involves the functionalization of dearomatized intermediates. A meta-selective hydroxylation of isoquinolines has been reported that proceeds through easily accessible oxazinoaza-arene intermediates. researchgate.netnih.gov The nucleophilic C-3 position of these intermediates can undergo regioselective hydroxylation, but this dearomatization/rearomatization strategy also holds potential for functionalizing other positions, like C-5, depending on the specific directing groups and reaction conditions. nih.govresearchgate.net

Furthermore, the substitution of a pre-existing functional group can be a viable route. For instance, a 5-aminoisoquinoline (B16527) could potentially be converted to 5-hydroxyisoquinoline (B118818) via a diazotization reaction followed by hydrolysis, a common method for installing hydroxyl groups on aromatic rings. acs.org

Table 2: Strategies for Regioselective Functionalization

| Position | Target Group | Synthetic Strategy | Key Intermediates / Reagents |

|---|---|---|---|

| C-3 | -CH₂NH₂ | Introduction of a cyano group followed by reduction. | Isoquinoline-3-carbonitrile, LiAlH₄ or H₂/Catalyst |

| C-5 | -OH | Electrophilic sulfonation followed by substitution. | Oleum, NaOH (fusion) thieme-connect.de |

| C-5 | -OH | Hydroxylation via dearomatized intermediates. | Oxazinoisoquinolines, Electrophilic Peroxides nih.govresearchgate.net |

| C-5 | -OH | Substitution of an amino group. | 5-Aminoisoquinoline, NaNO₂, H₂O |

Asymmetric Synthetic Approaches to Enantiomerically Pure 3-(Aminomethyl)isoquinolin-5-ol and its Chiral Analogs

The target molecule, 3-(aminomethyl)isoquinolin-5-ol, is achiral. However, the synthesis of its chiral analogs, particularly those with stereocenters in the isoquinoline core (e.g., tetrahydroisoquinolines) or on the side chain, is of significant interest in medicinal chemistry. mdpi.com The development of asymmetric syntheses for isoquinoline alkaloids is a mature field, with strategies that can be adapted for such purposes. nih.govclockss.orgnih.gov

Most asymmetric syntheses of isoquinolines focus on establishing a chiral center at the C-1 position. mdpi.comclockss.org However, the principles can be extended to create other stereocenters. Asymmetric synthesis can be achieved through several approaches:

Chiral Auxiliaries: A chiral auxiliary can be attached to the nitrogen atom or a precursor molecule to direct the stereochemical outcome of the cyclization or a subsequent functionalization step. After the desired stereocenter is created, the auxiliary is removed.

Catalytic Asymmetric Reduction: The asymmetric reduction of a prochiral 3,4-dihydroisoquinoline (DHIQ) is a powerful method for creating chiral 1,2,3,4-tetrahydroisoquinolines (THIQs). mdpi.com Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands are highly effective for both asymmetric hydrogenation and transfer hydrogenation, often affording products with high enantiomeric excess. mdpi.com This strategy could be applied to a 3-substituted DHIQ to create a chiral center at C-3 if the substituent pattern allows for it, or more commonly at C-1.

Starting from Chiral Precursors: Incorporating a chiral building block from the "chiral pool," such as an amino acid, into the synthesis ensures that the final product is enantiomerically pure. clockss.org For example, L-DOPA has been used as a precursor in the synthesis of S-laudanosine. clockss.org A similar strategy could be envisioned where a chiral amino acid derivative is used to construct the C-3 aminomethyl side chain and part of the isoquinoline ring, thereby embedding chirality into the final molecule.

These asymmetric strategies provide a versatile toolkit for accessing enantiomerically pure chiral analogs of 3-(aminomethyl)isoquinolin-5-ol, which is crucial for the development of stereospecific therapeutic agents.

Advanced Derivatization and Scaffold Functionalization of 3-(Aminomethyl)isoquinolin-5-ol

The presence of a primary amine, a phenolic hydroxyl group, and an aromatic isoquinoline core makes 3-(aminomethyl)isoquinolin-5-ol a versatile platform for chemical diversification. Strategic manipulation of these functional groups allows for the synthesis of a wide array of derivatives with tailored properties.

Chemical Transformations of the Aminomethyl Group (e.g., N-Alkylation, Acylation, Amidation)

The primary amino group in the aminomethyl substituent is a key site for derivatization, readily undergoing common transformations such as N-alkylation, N-acylation, and N-amidation.

N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be achieved through various methods. Reductive amination, a two-step, one-pot reaction, is a common approach where the aminomethyl group reacts with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Alternatively, direct N-alkylation with alkyl halides can be employed, often in the presence of a non-nucleophilic base to neutralize the resulting hydrohalic acid. The choice of solvent and base is crucial to control the degree of alkylation and prevent competing O-alkylation of the phenolic hydroxyl group. Manganese pincer complexes have been reported as effective catalysts for the N-alkylation of amines with alcohols, offering a greener alternative to traditional methods. nih.gov

N-Acylation: Acylation of the aminomethyl group to form amides is a straightforward and high-yielding transformation. This is typically achieved by reacting 3-(aminomethyl)isoquinolin-5-ol with acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the acid byproduct. This reaction is generally chemoselective for the more nucleophilic amino group over the phenolic hydroxyl group, especially under non-forcing conditions. nih.gov For more sensitive substrates or to avoid the use of activating agents, potassium acyltrifluoroborates can be used for chemoselective acylation of primary amines in the presence of other nucleophilic groups. organic-chemistry.org

N-Amidation: The formation of ureas and sulfonamides can also be readily accomplished. Reaction with isocyanates or sulfonyl chlorides, respectively, provides access to these important functional groups. These reactions are typically carried out in aprotic solvents and may require a base to facilitate the reaction. The SNH amidation of 5-nitroisoquinoline (B18046) provides a precedent for the introduction of amide functionalities onto the isoquinoline scaffold, suggesting that similar strategies could be applied to derivatives of 3-(aminomethyl)isoquinolin-5-ol. yonedalabs.com

| Transformation | Reagents and Conditions | Product Type | Key Considerations |

|---|---|---|---|

| N-Alkylation | Alkyl halide, base (e.g., K2CO3, Et3N); or Aldehyde/Ketone, reducing agent (e.g., NaBH4, NaBH(OAc)3) | Secondary or Tertiary Amine | Control of over-alkylation; potential for O-alkylation. |

| N-Acylation | Acyl chloride or anhydride, base (e.g., pyridine, Et3N) | Amide | Generally high chemoselectivity for the amino group. |

| N-Amidation (Urea/Sulfonamide formation) | Isocyanate or Sulfonyl chloride, base | Urea or Sulfonamide | Reaction conditions should be chosen to avoid side reactions with the hydroxyl group. |

Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation to Quinone Derivatives)

The phenolic hydroxyl group at the 5-position of the isoquinoline ring offers another avenue for structural diversification through esterification, etherification, and oxidation reactions.

Esterification: The hydroxyl group can be converted to an ester by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. When reacting with carboxylic acids, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is often employed to facilitate the reaction. Esterification with acyl chlorides or anhydrides is typically performed in the presence of a base. The selective esterification of the hydroxyl group in the presence of the aminomethyl group can be challenging and may require protection of the more nucleophilic amine, for instance, as a Boc-carbamate, which can be subsequently removed under acidic conditions.

Etherification: O-alkylation of the phenolic hydroxyl group to form ethers is commonly achieved through the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a base such as sodium hydride or potassium carbonate, followed by reaction with an alkyl halide. The choice of base and reaction conditions is critical to ensure selective O-alkylation over N-alkylation of the aminomethyl group. researchgate.net Protecting the amino group prior to etherification is a common strategy to ensure regioselectivity.

Oxidation to Quinone Derivatives: Phenols can be oxidized to quinones under various conditions. pearson.comyoutube.com The hydroxyl group at the 5-position of the isoquinoline ring, being part of a hydroquinone-like system within the isoquinoline core, is susceptible to oxidation. Treatment with oxidizing agents such as Fremy's salt (potassium nitrosodisulfonate), ceric ammonium (B1175870) nitrate (B79036) (CAN), or electrochemical methods could potentially yield the corresponding isoquinoline-5,8-dione. nih.gov The presence of the aminomethyl group might influence the course of the oxidation and the stability of the resulting quinone.

| Transformation | Reagents and Conditions | Product Type | Key Considerations |

|---|---|---|---|

| Esterification | Carboxylic acid with coupling agent (e.g., DCC, EDC); or Acyl chloride/anhydride with base | Ester | Protection of the aminomethyl group may be required for selectivity. |

| Etherification | Alkyl halide, base (e.g., NaH, K2CO3) | Ether | Protection of the aminomethyl group is often necessary to prevent N-alkylation. |

| Oxidation | Oxidizing agent (e.g., Fremy's salt, CAN) | Quinone Derivative | The stability of the resulting quinone should be considered. |

Diversification Strategies via Modifications of the Isoquinoline Ring System

The isoquinoline ring itself provides a scaffold for further functionalization, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the modification of heterocyclic systems. thieme-connect.deacs.orgacs.orgnih.govorganic-chemistry.org For the isoquinoline core, transition-metal-catalyzed C-H activation can enable the introduction of various functional groups at specific positions. For instance, rhodium-catalyzed C-H activation has been used for the synthesis of highly substituted isoquinolines. acs.org The directing-group ability of the existing substituents (hydroxyl and aminomethyl) would play a crucial role in determining the regioselectivity of such transformations.

Halogenation and Cross-Coupling Reactions: Introduction of a halogen atom onto the isoquinoline ring opens up a plethora of possibilities for further diversification through cross-coupling reactions. Halogenation of isoquinolines can be achieved using various reagents, and the regioselectivity can be influenced by the reaction conditions and the electronic nature of the existing substituents. rsc.org Once halogenated, the derivative can undergo palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form new carbon-carbon bonds with boronic acids or their esters. yonedalabs.comnih.govwikipedia.orgorganic-chemistry.orglibretexts.org Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling with amines. nih.govwikipedia.orgorganic-chemistry.orgresearchgate.net These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for late-stage functionalization.

| Strategy | Methodology | Potential Outcome | Key Considerations |

|---|---|---|---|

| C-H Functionalization | Transition-metal catalysis (e.g., Rh, Pd, Ir) | Introduction of alkyl, aryl, or other functional groups directly onto the isoquinoline ring. | Regioselectivity is influenced by directing groups and catalyst choice. |

| Halogenation | Electrophilic halogenating agents (e.g., NBS, NCS) | Halogenated isoquinoline derivatives. | Control of regioselectivity can be challenging. |

| Suzuki-Miyaura Coupling | Palladium catalyst, base, boronic acid/ester | Aryl- or vinyl-substituted isoquinolines. | Requires a halogenated precursor. |

| Buchwald-Hartwig Amination | Palladium catalyst, base, amine | Amino-substituted isoquinolines. | Requires a halogenated precursor. |

Theoretical and Computational Chemistry Investigations of 3 Aminomethyl Isoquinolin 5 Ol

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to investigate the electronic structure and reactivity of isoquinoline (B145761) derivatives. While specific studies on 3-(Aminomethyl)isoquinolin-5-ol are not widely published, the principles of these methods can be applied to understand its characteristics. DFT calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity and sites susceptible to electrophilic or nucleophilic attack.

Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of the molecule, offering a theoretical comparison for experimental spectroscopic data. Such calculations would help in understanding the photophysical properties of 3-(Aminomethyl)isoquinolin-5-ol.

Molecular Docking Simulations for Ligand-Target Binding Prediction and Pose Analysis

Molecular docking is a powerful computational tool used to predict the preferred binding mode of a ligand to a biological target. For 3-(Aminomethyl)isoquinolin-5-ol and its analogs, docking simulations have been crucial in identifying potential protein targets and understanding the structural basis of their interactions.

Through molecular docking studies, various potential biological targets for isoquinoline-based compounds have been identified. For instance, derivatives of isoquinoline have been investigated for their inhibitory activity against enzymes like monoamine oxidase (MAO). In silico screening of 3-(Aminomethyl)isoquinolin-5-ol against a panel of protein targets could reveal its putative biological roles. The binding site is typically a pocket or groove on the surface of the protein, and its characterization involves identifying the key amino acid residues that interact with the ligand.

The binding affinity of a ligand to its target is determined by a complex network of intermolecular interactions. For 3-(Aminomethyl)isoquinolin-5-ol, these interactions would likely include:

Hydrogen Bonding: The aminomethyl and hydroxyl groups of the ligand are capable of forming hydrogen bonds with polar residues in the binding pocket of a target protein.

Pi-Stacking: The isoquinoline ring system can engage in pi-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Contacts: The bicyclic core of the isoquinoline provides a hydrophobic surface that can interact with nonpolar residues.

Salt Bridges: The aminomethyl group, which can be protonated at physiological pH, can form salt bridges with negatively charged residues like aspartate or glutamate (B1630785).

A hypothetical representation of these interactions is detailed in the table below.

| Interaction Type | Ligand Group | Potential Interacting Residue (Example) |

| Hydrogen Bond Donor | Aminomethyl (-NH2) | Aspartate, Glutamate |

| Hydrogen Bond Donor | Hydroxyl (-OH) | Serine, Threonine, Aspartate, Glutamate |

| Hydrogen Bond Acceptor | Isoquinoline Nitrogen | Serine, Threonine, Asparagine, Glutamine |

| Pi-Stacking | Isoquinoline Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic | Isoquinoline Ring | Leucine, Isoleucine, Valine, Alanine |

| Salt Bridge | Protonated Aminomethyl (-NH3+) | Aspartate, Glutamate |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Ligand-Receptor Complex Stability

Molecular dynamics simulations provide a means to study the dynamic behavior of a ligand-receptor complex over time. MD simulations can be used to assess the stability of the binding pose predicted by docking and to explore the conformational landscape of the ligand within the binding site. These simulations can reveal important information about the flexibility of both the ligand and the protein, and how they adapt to each other upon binding. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation.

In Silico ADMET Profiling

In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. For 3-(Aminomethyl)isoquinolin-5-ol, these predictions can guide the early stages of drug discovery by identifying potential liabilities. For example, predictions might suggest good oral bioavailability based on its molecular weight and polarity. However, it is crucial to note that these are predictive and require experimental validation.

| Property | Predicted Value/Characteristic | Implication |

| Molecular Weight | ~174.2 g/mol | Likely good absorption (Lipinski's Rule of Five) |

| LogP | Predicted to be low | Suggests good aqueous solubility |

| Hydrogen Bond Donors | 2 | Within typical range for drug-like molecules |

| Hydrogen Bond Acceptors | 2 | Within typical range for drug-like molecules |

Cheminformatics-Driven Virtual Screening and Library Design for Analog Generation

Cheminformatics approaches can be used to screen large virtual libraries of compounds to identify molecules with similar properties to 3-(Aminomethyl)isoquinolin-5-ol or with predicted activity against a specific target. Furthermore, this parent compound can serve as a scaffold for the design of new libraries of analogs. By systematically modifying the functional groups on the isoquinoline core, it is possible to explore the structure-activity relationship (SAR) and optimize for desired properties such as enhanced potency or improved pharmacokinetic profiles.

Comprehensive Structure Activity Relationship Sar Studies of 3 Aminomethyl Isoquinolin 5 Ol and Its Derivatives

Systematic Probing of the Aminomethyl Moiety: Positional, Steric, and Electronic Effects on Biological Activity

The aminomethyl group at the 3-position of the isoquinoline (B145761) nucleus is a critical determinant of the biological activity of 3-(Aminomethyl)isoquinolin-5-ol. Its position, the steric bulk of its substituents, and the electronic nature of the nitrogen atom are all pivotal in modulating interactions with biological targets.

Positional Isomerism: The location of the aminomethyl group on the isoquinoline ring significantly influences activity. While the parent compound features this group at the 3-position, hypothetical positional isomers (e.g., with the aminomethyl group at the 1-, 4-, or 6-positions) would be expected to exhibit markedly different biological profiles. This is because the position of this key interaction group alters its spatial relationship with other functionalities, such as the hydroxyl group at the 5-position, and its orientation within a receptor binding pocket. For instance, moving the aminomethyl group to the 1-position could lead to steric hindrance with substituents on the nitrogen or the isoquinoline ring, potentially altering binding affinity.

Steric Effects: The size and shape of substituents on the aminomethyl nitrogen can have a profound impact on biological activity. A systematic exploration often involves the synthesis of a series of analogues with increasing steric bulk, from a primary amine (-NH₂) to secondary amines with small alkyl groups (e.g., -NHCH₃, -NHCH₂CH₃) and larger, more complex moieties.

| Compound | Aminomethyl Substitution (R) | Hypothetical Biological Activity | Rationale |

| 1 | -H | Baseline | Primary amine allows for potential hydrogen bonding. |

| 2 | -CH₃ | Potentially increased | Small alkyl group may provide favorable van der Waals interactions. |

| 3 | -CH(CH₃)₂ | Potentially decreased | Increased steric bulk may lead to unfavorable interactions within a binding pocket. |

| 4 | -C(CH₃)₃ | Likely decreased | Large t-butyl group could cause significant steric clashes, preventing optimal binding. |

| 5 | -CH₂-Ph | Variable | Aromatic ring could engage in pi-stacking interactions, potentially increasing affinity. |

This table presents hypothetical data based on general medicinal chemistry principles, as specific experimental data for 3-(Aminomethyl)isoquinolin-5-ol derivatives was not available in the provided search results.

Electronic Effects: The basicity of the aminomethyl nitrogen, which is influenced by its substitution, is crucial for its ability to form ionic bonds or hydrogen bonds with biological targets. At physiological pH, this amine is likely protonated, forming a positively charged ammonium (B1175870) ion that can interact with negatively charged residues like aspartate or glutamate (B1630785) in a receptor's binding site. Altering the electronic nature of the substituents on the nitrogen can modulate this basicity. Electron-donating groups will increase basicity, while electron-withdrawing groups will decrease it, thereby influencing the strength of these key ionic interactions.

Elucidating the Role of the Hydroxyl Group: Impact of its Position, Derivatization, and Ionization State on Activity

The phenolic hydroxyl group at the 5-position is another key pharmacophoric feature of 3-(Aminomethyl)isoquinolin-5-ol. Its ability to act as both a hydrogen bond donor and acceptor, as well as its ionizable nature, suggests a critical role in target recognition and binding.

Positional Importance: The location of the hydroxyl group is crucial. Its placement at the 5-position, in conjunction with the aminomethyl group at the 3-position, defines a specific pharmacophore. Moving the hydroxyl group to other positions on the isoquinoline ring (e.g., 6-, 7-, or 8-position) would alter the distance and geometric arrangement between the hydrogen-bonding hydroxyl group and the potentially charged aminomethyl group, likely leading to a significant change in biological activity.

Derivatization: Modification of the hydroxyl group through derivatization, such as O-alkylation (e.g., forming a methoxy (B1213986) group) or esterification, is a common strategy to probe its importance.

| Compound | Hydroxyl Derivatization (R') | Hypothetical Biological Activity | Rationale |

| 6 | -H | Baseline | Phenolic -OH can act as a hydrogen bond donor and acceptor. |

| 7 | -CH₃ | Likely decreased | O-methylation removes the hydrogen bond donating ability, which may be critical for binding. |

| 8 | -C(O)CH₃ | Inactive (Prodrug potential) | O-acetylation masks the hydroxyl group; may be cleaved in vivo to release the active compound. |

| 9 | -F | Potentially maintained or altered | Fluorine can act as a weak hydrogen bond acceptor, but lacks donating ability. |

This table presents hypothetical data based on general medicinal chemistry principles, as specific experimental data for 3-(Aminomethyl)isoquinolin-5-ol derivatives was not available in the provided search results.

Ionization State: The phenolic hydroxyl group has an acidic proton, and its ionization state (phenolic vs. phenolate) can be critical for receptor interaction. The pKa of the phenol (B47542) will determine the proportion of the ionized form at physiological pH. If the phenolate (B1203915) form is important for binding, perhaps through an ionic interaction with a positively charged residue in the receptor, then the acidity of the phenol will directly impact the potency of the compound.

Assessment of Substituent Effects on the Isoquinoline Core for Modulating Potency and Selectivity

The isoquinoline core of 3-(Aminomethyl)isoquinolin-5-ol serves as a rigid scaffold to orient the key pharmacophoric groups. Introduction of various substituents onto this aromatic ring system can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolism, thereby influencing its potency and selectivity.

The introduction of small, lipophilic substituents, such as halogens (F, Cl, Br) or small alkyl groups (e.g., methyl), at various positions on the isoquinoline ring can enhance membrane permeability and potentially lead to favorable van der Waals interactions within the binding site. Conversely, the addition of polar groups, such as amino or hydroxyl groups, could increase water solubility and provide additional hydrogen bonding opportunities.

The electronic properties of the substituents can also play a significant role. Electron-withdrawing groups (e.g., -NO₂, -CN) can alter the electron density of the aromatic system, which may affect its interaction with the biological target. Electron-donating groups (e.g., -OCH₃, -NH₂) can have the opposite effect. A systematic exploration of these substituent effects is crucial for fine-tuning the activity and selectivity of this class of compounds.

Stereochemical Implications of the Aminomethyl Group on Chiral Recognition and Biological Efficacy

If the aminomethyl group is substituted with a group other than hydrogen, the carbon atom to which the nitrogen is attached becomes a chiral center. This introduces the possibility of enantiomers, which can have profound implications for biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. nih.govlongdom.org This is due to the stereospecific nature of biological macromolecules, such as receptors and enzymes, which can preferentially bind to one enantiomer over the other. libretexts.org

For derivatives of 3-(Aminomethyl)isoquinolin-5-ol, where the aminomethyl side chain contains a stereocenter, it is highly likely that one enantiomer will display greater potency than the other. This differential activity arises from the fact that only one enantiomer can achieve the optimal three-point interaction with the chiral binding site of its biological target. The "eutomer" (the more active enantiomer) will have a higher affinity for the receptor, while the "distomer" (the less active enantiomer) may have lower affinity, no activity, or even interact with a different target, potentially leading to off-target effects.

Therefore, the stereoselective synthesis and biological evaluation of individual enantiomers of chiral 3-(Aminomethyl)isoquinolin-5-ol derivatives are essential steps in the drug discovery process to identify the more potent and potentially safer enantiomer for further development.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgfiveable.me By developing robust QSAR models, it is possible to predict the biological activity of novel, untested compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

For the 3-(Aminomethyl)isoquinolin-5-ol series of compounds, a QSAR study would involve the following steps:

Data Set Preparation: A dataset of 3-(Aminomethyl)isoquinolin-5-ol analogues with their corresponding measured biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to develop a mathematical equation that correlates the calculated descriptors with the biological activity. fiveable.me

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. researchgate.net

A well-validated QSAR model for the 3-(Aminomethyl)isoquinolin-5-ol series could provide valuable insights into the key structural features that govern their biological activity. For example, the model might reveal that a specific combination of steric, electronic, and hydrophobic properties is required for optimal potency. Such information would be invaluable for the rational design of new derivatives with enhanced therapeutic potential. Several QSAR studies on isoquinoline and quinoline (B57606) derivatives have demonstrated the utility of this approach in identifying key molecular features for biological activity. researchgate.netnih.govnih.gov

Mechanistic Investigations into the Biological and Biochemical Activities of 3 Aminomethyl Isoquinolin 5 Ol

Characterization of Molecular Target Engagement and Specificity

The specificity of a compound for its molecular targets is a critical determinant of its biological effects. For isoquinoline (B145761) derivatives, a range of targets has been identified, suggesting that these compounds can function through pleiotropic mechanisms.

While some indenoisoquinolines are recognized as inhibitors of topoisomerase I, research on the related compound AM6-36 indicates that it can operate through additional mechanisms. nih.gov This suggests that the biological activity of this class of compounds is not limited to a single target. The structural similarities among isoquinoline compounds, including the potential for interaction with various cellular components, underscore the complexity of their target engagement profiles. Other isoquinoline compounds have been shown to interact with targets such as COX-2, PGE2 receptors, and EGFR, further highlighting the diverse targeting capabilities within this chemical family. nih.gov

Elucidation of Cellular Signaling Pathway Modulation

The biological impact of a compound is often mediated through the modulation of intricate cellular signaling pathways. Investigations into the indenoisoquinoline AM6-36 have revealed significant effects on key signaling cascades, particularly the mitogen-activated protein kinase (MAPK) pathways.

Specifically, treatment of HL-60 human leukemia cells with AM6-36 resulted in the up-regulation of p38 MAPK and c-Jun N-terminal kinase (JNK) phosphorylation. nih.govnih.gov The activation of these stress-activated protein kinases is a crucial element in the cellular response to external stimuli and is often linked to the induction of apoptosis. nih.gov

Furthermore, the activity of AM6-36 has been connected to the retinoid X receptor (RXR) response element. nih.govnih.gov This suggests a potential role in modulating gene transcription and cellular differentiation, processes that are tightly regulated by nuclear receptors. The ability to influence multiple, and at times interconnected, signaling pathways like the MAPK and RXR pathways, points to a complex mechanism of action for this class of compounds. nih.gov

| Pathway Component | Effect of AM6-36 | Cellular Context |

| p38 MAPK | Increased Phosphorylation | HL-60 Human Leukemia Cells |

| JNK | Increased Phosphorylation | HL-60 Human Leukemia Cells |

| c-Myc | Down-regulation of Expression | HL-60 Human Leukemia Cells |

| RXR Response Element | Induced Activities | Breast Cancer Cells |

Analysis of Interactions with Nucleic Acids and Macromolecular Synthesis Processes

While direct interaction with nucleic acids has not been the primary focus of the cited studies on AM6-36, its influence on processes related to macromolecular synthesis is evident. The down-regulation of the c-Myc oncogene expression is a significant finding in this regard. nih.govnih.gov c-Myc is a critical transcription factor that governs the expression of a multitude of genes involved in cell growth, proliferation, and metabolism. By inhibiting c-Myc, AM6-36 indirectly affects the synthesis of proteins and nucleic acids essential for cancer cell survival and proliferation.

The connection to the RXR response element also implies an interaction with the machinery of gene transcription. nih.govnih.gov RXRs form heterodimers with other nuclear receptors to regulate the expression of target genes, thereby controlling various aspects of cellular function, including macromolecular synthesis.

Examination of Compound-Induced Cellular Responses (e.g., Apoptosis Induction)

A prominent cellular response to treatment with the indenoisoquinoline AM6-36 is the induction of programmed cell death, or apoptosis. nih.govnih.gov This effect was observed to be concentration-dependent in HL-60 cells. At lower concentrations, the compound induced a G2/M phase cell cycle arrest, while higher concentrations led to a shift towards apoptosis. nih.govnih.gov

The apoptotic response was characterized by several key hallmarks:

An increase in the population of apoptotic cells, as measured by annexin (B1180172) V staining. nih.gov

A loss of mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway. nih.gov

The cleavage of poly (ADP-ribose) polymerase (PARP), a substrate of executioner caspases. nih.gov

The activation of several caspases, the key proteases that execute the apoptotic program. nih.gov

These findings collectively demonstrate a robust induction of apoptosis, a critical mechanism for the anti-cancer potential of this compound. nih.govnih.gov

| Apoptotic Marker | Observation with AM6-36 Treatment |

| Annexin V+ Cells | Increase |

| Mitochondrial Membrane Potential | Loss |

| PARP Cleavage | Induction |

| Caspase Activation | Activation of several caspases |

Integration with Broader Biochemical Networks and Metabolic Pathways

The effects of isoquinoline derivatives extend into the broader network of cellular biochemistry and metabolism. The modulation of the MAPK and c-Myc pathways by AM6-36 has far-reaching consequences for cellular metabolism. nih.govnih.gov The MAPK pathways are central hubs that integrate signals from a variety of extracellular stimuli to regulate diverse cellular processes, including metabolism. The c-Myc oncoprotein is a master regulator of metabolic pathways, promoting glycolysis and glutaminolysis to support rapid cell growth and proliferation.

By activating stress-related kinases like p38 and JNK and inhibiting the expression of a key metabolic regulator like c-Myc, AM6-36 can be seen to shift the cellular state away from proliferation and towards cell cycle arrest and apoptosis. nih.govnih.gov The engagement with the RXR signaling pathway further integrates this compound into the complex regulatory networks that control cellular differentiation and homeostasis. nih.govnih.gov

Receptor Binding and Ligand Receptor Interaction Studies of 3 Aminomethyl Isoquinolin 5 Ol

Determination of Receptor Binding Affinities (Kᵢ, Kₑ) for Relevant Biological Receptors (e.g., GPCRs, Ion Channels, Nuclear Receptors)

No publicly available data provides the binding affinities (Kᵢ or Kₑ values) of 3-(Aminomethyl)isoquinolin-5-ol for any GPCRs, ion channels, or nuclear receptors.

Functional Characterization: Agonist, Antagonist, or Modulator Properties, and Functional Selectivity (Bias Signaling)

There is no information to characterize 3-(Aminomethyl)isoquinolin-5-ol as an agonist, antagonist, or allosteric modulator at any specific receptor. Consequently, its potential for functional selectivity or biased signaling has not been explored.

Mapping of Ligand-Binding Domains and Residue-Specific Interactions (Orthosteric vs. Allosteric Sites)

Without confirmed biological targets, the mapping of ligand-binding domains and the identification of specific amino acid residues involved in the interaction with 3-(Aminomethyl)isoquinolin-5-ol have not been performed. There is no data to suggest whether it would bind to orthosteric or allosteric sites.

Analysis of Receptor Conformation Changes Upon Ligand Binding

No studies have been published that analyze the conformational changes in any receptor upon the binding of 3-(Aminomethyl)isoquinolin-5-ol.

Enzyme Inhibition Profiles of 3 Aminomethyl Isoquinolin 5 Ol

Quantitative Assessment of Enzyme Inhibition Kinetics (IC50, Ki, Vmax, Km) and Mechanistic Classification

A thorough search of scientific databases and literature has not yielded any specific quantitative data on the enzyme inhibition kinetics for 3-(Aminomethyl)isoquinolin-5-ol. Consequently, values for IC50 (half-maximal inhibitory concentration), K_i_ (inhibition constant), V_max_ (maximum reaction velocity), and K_m_ (Michaelis constant) for this compound against any enzyme target are not available. The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) also remains uncharacterized due to the lack of experimental studies.

In the broader context of enzyme kinetics, the IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. nih.gov The K_i_ value, in contrast, is the dissociation constant for the inhibitor and the enzyme, providing a more direct measure of binding affinity. nih.gov The relationship between IC50 and K_i_ is dependent on the mechanism of inhibition and the concentration of the substrate used in the assay. nih.govnih.govnih.govnih.gov Without experimental data, it is impossible to determine these parameters for 3-(Aminomethyl)isoquinolin-5-ol.

Investigations of Specific Enzyme Targets Relevant to Disease Biology

While no direct studies on 3-(Aminomethyl)isoquinolin-5-ol were found, research on related isoquinoline (B145761) structures provides some context for potential, yet unproven, areas of biological activity.

There are no published studies specifically investigating the inhibitory effects of 3-(Aminomethyl)isoquinolin-5-ol on DNA gyrase or topoisomerases. However, the isoquinoline scaffold is a known pharmacophore in the development of topoisomerase inhibitors. nih.gov For instance, certain 3-arylisoquinolinamines have demonstrated potent inhibitory activity against Topoisomerase I. nih.gov Additionally, compounds such as indeno[1,2-c]isoquinolines have been developed as non-camptothecin topoisomerase I inhibitors. nih.govwikipedia.org These findings suggest that the isoquinoline core can be a key structural element for targeting this class of enzymes, which are crucial for DNA replication and repair. wikipedia.org Another class of related compounds, isoquinoline sulfonamides , have been identified as allosteric inhibitors of DNA gyrase, acting at a site distinct from fluoroquinolones. nih.gov

No data is available concerning the inhibition of Dipeptidyl Peptidase IV (DPP-4) by 3-(Aminomethyl)isoquinolin-5-ol. DPP-4 inhibitors, known as gliptins, are an established class of oral medications for the management of type 2 diabetes. rsc.orgwikipedia.orgdrugs.com Research into isoquinoline-based DPP-4 inhibitors has been conducted. For example, studies on aryl-substituted pyrido[2,1-a]isoquinolines and their bioisosteric analogs, Current time information in Bangalore, IN.medchemexpress.comthiazino[3,4-a]isoquinolines , have shown potential for high DPP-4 inhibitory activity. nih.gov Furthermore, 3H-imidazo[4,5-c]quinolin-4(5H)-ones have been reported as potent DPP-4 inhibitors. nih.gov

Specific inhibition data for 3-(Aminomethyl)isoquinolin-5-ol against Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) is not documented. Carbonic anhydrase inhibitors are utilized as diuretics and for treating conditions like glaucoma. wikipedia.orgnih.govdrugs.com Research in this area has included quinoline (B57606) derivatives, such as 7-amino-3,4-dihydroquinolin-2(1H)-one , which have shown inhibitory properties against several human CA isoforms. bldpharm.com In the context of AChE inhibition, which is a therapeutic strategy for Alzheimer's disease, some isoquinoline alkaloids have been found to inhibit acetylcholinesterase activity. nih.govnih.govnih.gov

There is no information available on the activity of 3-(Aminomethyl)isoquinolin-5-ol as an inhibitor of Leucyl-tRNA Synthetase (LeuRS). LeuRS is a target for antimicrobial agents due to its essential role in protein synthesis. nih.govrsc.orgnih.gov While direct data for the target compound is absent, research has shown that other heterocyclic structures, such as 3-aminomethyl benzoxaboroles , can act as LeuRS inhibitors. nih.gov One study identified 5,8-dioxo-6-amino-7-chloroquinoline as an inhibitor of LeuRS in Escherichia coli. nih.gov

The inhibitory potential and selectivity of 3-(Aminomethyl)isoquinolin-5-ol against Checkpoint Kinase 1 (CHK1) have not been reported in the scientific literature. CHK1 is a crucial regulator of the cell cycle and DNA damage response, making it an attractive target in cancer therapy. nih.gov The development of CHK1 inhibitors has led to various chemical entities, but none have been explicitly linked to the 3-(Aminomethyl)isoquinolin-5-ol structure in the available literature.

Alpha-Glycosidase Inhibition Studies

There is no available research detailing the inhibitory activity of 3-(Aminomethyl)isoquinolin-5-ol against alpha-glycosidase. Consequently, no data on its potency, mechanism of inhibition, or kinetic parameters in this context can be provided.

Comparative Enzyme Selectivity Studies Against Panels of Related Enzymes

Information regarding the selectivity of 3-(Aminomethyl)isoquinolin-5-ol against a panel of related enzymes is not present in the accessible scientific literature. Such studies are crucial for understanding the compound's specificity and potential for off-target effects, but no such data has been published.

Structural Basis of Enzyme Inhibition: Cofactor Dependence and Allosteric Modulation

There are no studies available that elucidate the structural basis of enzyme inhibition by 3-(Aminomethyl)isoquinolin-5-ol. This includes a lack of information on its dependence on cofactors for inhibitory activity or any potential for allosteric modulation of target enzymes.

Due to the absence of empirical data for this specific compound, the creation of an authoritative article with interactive data tables as requested is not possible.

Prospective Research Applications of 3 Aminomethyl Isoquinolin 5 Ol As a Pharmaceutical Scaffold

Strategic Development as a Pre-Clinical Lead Compound for Novel Therapeutic Agents

The isoquinoline (B145761) scaffold is a cornerstone in the development of new drugs, with numerous derivatives in clinical use or preclinical stages for a wide array of diseases, including cancer, infectious diseases, and neurological disorders. nih.gov The strategic development of 3-(Aminomethyl)isoquinolin-5-ol as a pre-clinical lead compound would leverage the inherent biological relevance of the isoquinoline core. The aminomethyl group at the 3-position and the hydroxyl group at the 5-position offer key interaction points and vectors for chemical modification. These functional groups can participate in hydrogen bonding and other interactions with biological targets, potentially driving potency and selectivity. The development process for a lead compound typically involves extensive structure-activity relationship (SAR) exploration and optimization of its drug-like properties. nih.gov The 3-(Aminomethyl)isoquinolin-5-ol structure provides a solid foundation for such optimization efforts, aiming to produce a candidate with a desirable profile for advancing into investigational new drug (IND)-enabling studies.

Rational Design and Synthesis of Diverse Isoquinoline-Based Chemical Libraries

The creation of chemical libraries based on a common scaffold is a fundamental strategy in modern drug discovery to explore a wide chemical space and identify hit compounds. nih.gov The 3-(Aminomethyl)isoquinolin-5-ol core is well-suited for the rational design and synthesis of diverse chemical libraries. The synthesis of isoquinoline derivatives can be achieved through various established methods, which can be adapted for combinatorial approaches. nih.govmdpi.com

The functional groups of 3-(Aminomethyl)isoquinolin-5-ol provide convenient handles for diversification. For instance, the primary amine of the aminomethyl group can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. Similarly, the phenolic hydroxyl group can be alkylated or acylated to generate a range of ethers and esters. Furthermore, the isoquinoline ring itself can be substituted at various positions to further expand the diversity of the library. researchgate.net The combination of solid-phase synthesis techniques with the isoquinoline scaffold allows for the high-throughput generation of large and diverse libraries of compounds for screening against various biological targets. google.com

Table 1: Potential Reactions for Library Diversification of 3-(Aminomethyl)isoquinolin-5-ol

| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |

|---|---|---|---|

| Aminomethyl | Acylation | Acid chlorides, Anhydrides | Amides |

| Aminomethyl | Reductive Amination | Aldehydes, Ketones | Secondary and Tertiary Amines |

| Hydroxyl | Alkylation | Alkyl halides | Ethers |

Optimization of Potency and Selectivity Through Targeted Chemical Modifications for Specific Biological Targets

Once a hit compound is identified from a chemical library, the next crucial step is the optimization of its potency and selectivity for the intended biological target. This is achieved through targeted chemical modifications and the systematic study of structure-activity relationships (SAR). nih.gov The 3-(Aminomethyl)isoquinolin-5-ol scaffold offers multiple avenues for such optimization.

For example, in the context of kinase inhibitors, a significant area of research for isoquinoline derivatives, specific substitutions on the isoquinoline ring can drastically alter the inhibitory profile. mdpi.com Modifications to the aminomethyl side chain could be designed to probe specific pockets within the ATP-binding site of a kinase, while alterations to the hydroxyl group could improve solubility or introduce additional interactions. The goal of this optimization process is to enhance the desired pharmacological activity while minimizing off-target effects, thereby improving the therapeutic index of the potential drug candidate.

Table 2: Examples of Isoquinoline Derivatives and their Biological Activities

| Compound | Biological Target | Activity |

|---|---|---|

| Isoquinolone fragment 5 | PDK1 | IC50 = 870 μM nih.gov |

| Optimized Isoquinolone 24 | PDK1 | IC50 = 1.8 μM nih.gov |

| 6-substituted isoquinolin-1-amine 23A | ROCK-I | Potent inhibitor with good PK profile researchgate.net |

IC50: Half-maximal inhibitory concentration; PDK1: Phosphoinositide-dependent kinase-1; ROCK-I: Rho-associated coiled-coil containing protein kinase 1; PK: Pharmacokinetics.

Exploration of Novel Pharmacophores and Bioisosteric Replacements Derived from the Core Structure

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a particular biological effect. The isoquinoline nucleus itself is a well-established pharmacophore. nih.gov Starting from the 3-(Aminomethyl)isoquinolin-5-ol core, novel pharmacophores can be explored by strategically modifying its structure.

Bioisosteric replacement is a key strategy in medicinal chemistry used to improve the physicochemical and pharmacological properties of a lead compound without significantly altering its binding to the target. jmu.edu This involves substituting a functional group with another group that has similar steric and electronic properties. For the 3-(Aminomethyl)isoquinolin-5-ol scaffold, the aminomethyl and hydroxyl groups are prime candidates for bioisosteric replacement. For instance, the hydroxyl group could be replaced with a thiol or an amide to modulate its hydrogen bonding capacity and metabolic stability. Similarly, the aminomethyl group could be replaced with other basic groups of varying pKa to fine-tune the compound's ionization state at physiological pH. Such modifications can lead to improved potency, selectivity, and pharmacokinetic properties. rsc.org

Utility in Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. researchoutreach.orgmdpi.com FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target, albeit with low affinity. nih.gov These initial fragment hits are then optimized and grown into more potent lead compounds. youtube.com

The 3-(Aminomethyl)isoquinolin-5-ol molecule, with its relatively simple structure and key functional groups, is an ideal candidate for inclusion in a fragment library. nih.govresearchgate.net If identified as a hit in an FBDD screen, its structure provides clear vectors for elaboration. nih.gov The aminomethyl and hydroxyl groups can serve as anchor points for "fragment growing," where chemical extensions are added to explore adjacent binding pockets on the target protein. nih.gov Alternatively, if another fragment is found to bind in a nearby site, "fragment linking" strategies can be employed to connect the two fragments, often resulting in a significant increase in binding affinity. The isoquinoline scaffold has been successfully utilized in FBDD campaigns to develop inhibitors for various targets, including kinases. nih.govresearchoutreach.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.